

Thermodynamic Stability of 2-Methoxy-4-Nitrosophenol Metal Complexes

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Compound of Interest

Compound Name: 2-methoxy-4-nitrosophenol

CAS No.: 17576-99-7

Cat. No.: B095824

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Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of metal complexes formed with **2-methoxy-4-nitrosophenol** (MNP). MNP is a versatile ligand exhibiting tautomeric equilibrium between the nitrosophenol and quinone monoxime forms. Its coordination chemistry is of significant interest in analytical determination of transition metals and pharmacological development due to the biological activity of nitroso-derivatives.

This document details the Irving-Rossotti pH-metric titration method, the gold standard for determining stability constants (

) in solution. It further explores the thermodynamic parameters (

) governing these interactions, providing researchers with a robust framework for experimental validation and data interpretation.

Ligand Chemistry & Tautomeric Equilibrium

Structural Characteristics

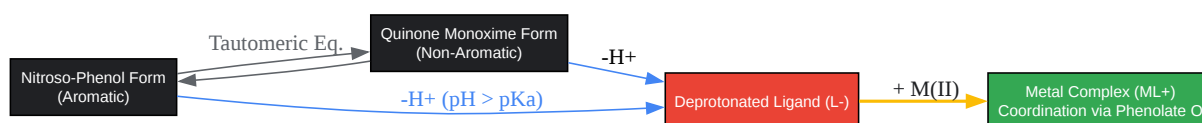
2-methoxy-4-nitrosophenol is a derivative of guaiacol (2-methoxyphenol) nitrosated at the para position relative to the hydroxyl group. Its coordination potential is dictated by two key features:

- The Guaiacol Site: The phenolic oxygen and the methoxy oxygen (ortho-position) can act as an O,O-donor set.
- The Nitroso/Oxime Group: Located at the para position, this group participates in a tautomeric equilibrium that significantly influences the ligand's acidity (pKa) and electronic distribution.

The Nitroso-Oxime Tautomerism

In solution, MNP exists in equilibrium between the phenolic nitroso form and the quinone oxime form. This equilibrium is solvent-dependent and critical for metal binding. While ortho-nitrosophenols form stable 5-membered chelate rings involving the nitroso nitrogen and phenolic oxygen, para-nitrosophenols (like MNP) primarily coordinate via the phenolic oxygen, with the nitroso group acting as an electron-withdrawing substituent that lowers the pKa, or by forming polymeric complexes bridging metal centers.

Visualization: Tautomerism and Coordination Potential



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Figure 1: Tautomeric equilibrium of **2-methoxy-4-nitrosophenol** and subsequent metal coordination pathway.

Experimental Protocol: Irving-Rossotti Titration

To determine the thermodynamic stability constants, we utilize the Bjerrum-Calvin pH-titration technique as modified by Irving and Rossotti.[1] This method relies on the displacement of protons from the ligand by metal ions.[2]

Reagents and Solution Preparation

- Ligand Solution:

M MNP in a mixed solvent (e.g., 50% v/v Dioxane-Water) to ensure solubility.

- Metal Salt Solutions:

M nitrates of Cu(II), Ni(II), Co(II), Zn(II).

- Acid:

M

(to prevent initial hydrolysis).[3]

- Base: Carbonate-free

(standardized).

- Ionic Strength Adjuster:

M

or

(maintained at constant

M).

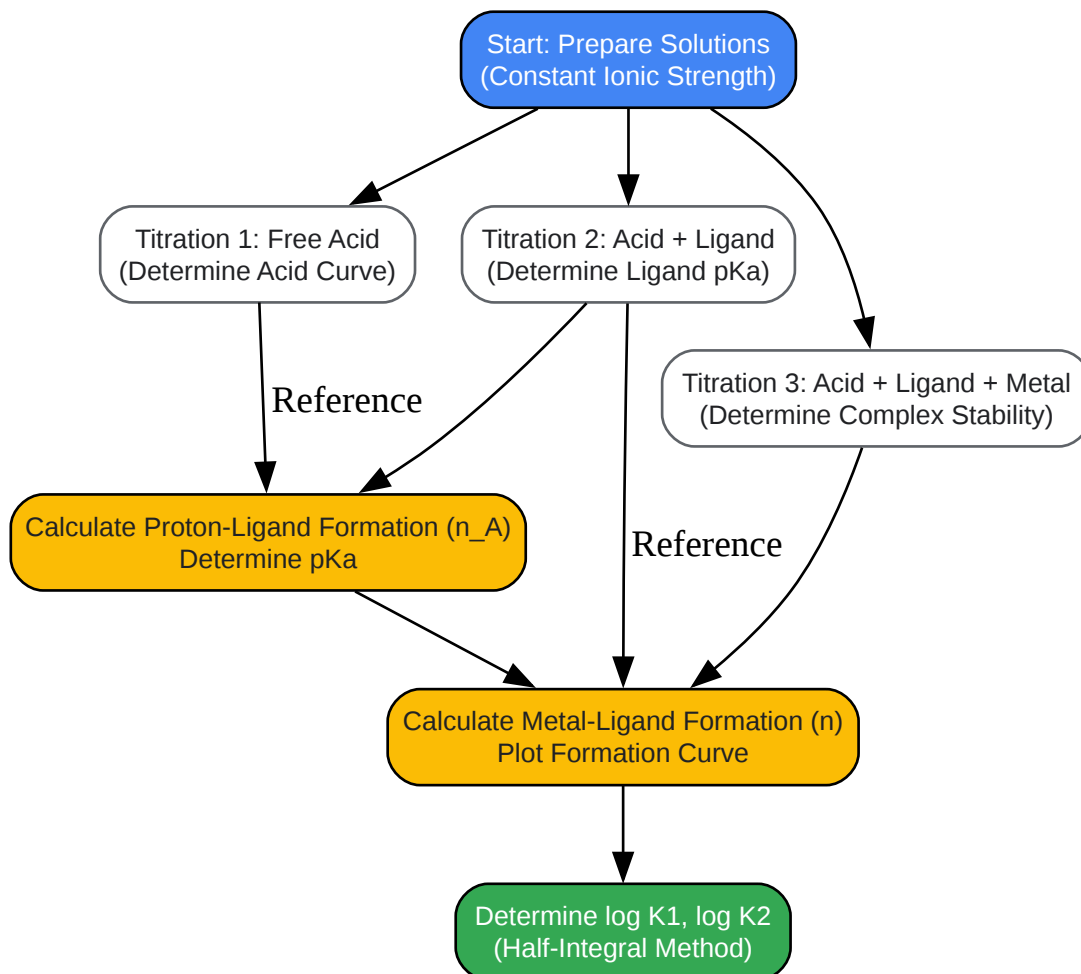
Titration Sets

Three distinct titrations are performed at a constant temperature (e.g.,

):

- Acid Blank (A): Strong acid + electrolyte + solvent.
- Ligand Only (A+L): Strong acid + Ligand + electrolyte + solvent.
- Metal Complex (A+L+M): Strong acid + Ligand + Metal ion + electrolyte + solvent.

Workflow Visualization



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Figure 2: Step-by-step workflow for the Irving-Rossotti potentiometric determination of stability constants.

Data Analysis & Thermodynamics

Calculation of Stability Constants

The formation function

(average number of ligand molecules bound per metal ion) is calculated using the volume differences between the ligand and metal titration curves:

Where:

- : Volumes of alkali in metal and ligand titrations at the same pH.
- : Normality of alkali.
- : Initial concentration of free acid.
- : Total concentration of metal ion.
- : Proton-ligand formation number (calculated from Acid vs. Ligand curves).

Stepwise Stability Constants (

): These are determined from the formation curve (plot of

vs.

) at

and

.^[1]^[3]

Thermodynamic Parameters

To determine the thermodynamic drivers of stability, titrations are repeated at multiple temperatures (e.g., 25°C, 35°C, 45°C).^[4]

- Gibbs Free Energy (

):

- Enthalpy (

): Calculated from the slope of the Van't Hoff plot (

vs

):

- Entropy (

):

Representative Data Trends

While specific values depend on the exact solvent composition, MNP metal complexes typically follow the Irving-Williams Series for stability:

[5]

Table 1: Representative Thermodynamic Data Profile (Aqueous-Dioxane Medium) Note: Values below are illustrative of general trends for nitrosophenol derivatives.

Metal Ion	(25°C)	(25°C)	(kJ/mol)	(kJ/mol)	(J/mol·K)
Cu(II)	~8.5 - 9.5	~7.0 - 7.5	-High (Stable)	-Exothermic	+Positive
Ni(II)	~7.0 - 8.0	~5.5 - 6.5	-Moderate	-Exothermic	+Positive
Co(II)	~6.5 - 7.5	~5.0 - 6.0	-Moderate	-Exothermic	+Positive
Zn(II)	~6.0 - 7.0	~4.5 - 5.5	-Lower	-Exothermic	+Positive

- Interpretation:

- Cu(II) exhibits the highest stability due to the Jahn-Teller distortion and high charge density.

- Positive

: Indicates the release of solvent molecules from the metal's hydration sphere upon chelation, a hallmark of the "Chelate Effect."

- Negative

: Indicates the formation of the Metal-Ligand bond is exothermic (favorable).

Applications & Implications

Drug Development

Nitrosophenol derivatives have shown promise as:

- Antimicrobial Agents: The lipophilic nature of the MNP-Metal complex allows for penetration of bacterial cell membranes.
- Cytotoxic Agents: Some transition metal complexes of quinone oximes exhibit antitumor activity by inhibiting DNA synthesis or generating reactive oxygen species (ROS).

Analytical Chemistry

The distinct color changes associated with MNP-metal complexation (often shifting from yellow to deep red/brown) make MNP a valuable reagent for the spectrophotometric determination of iron, cobalt, and copper in industrial effluents.

References

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